2-(Dimethylamino)-5-nitrobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

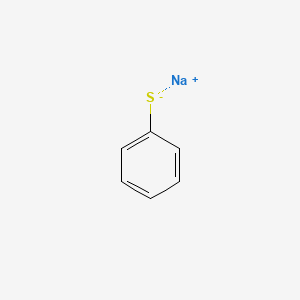

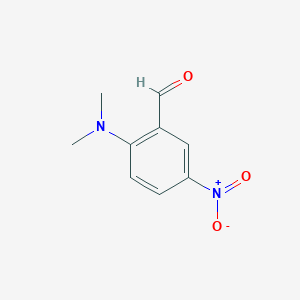

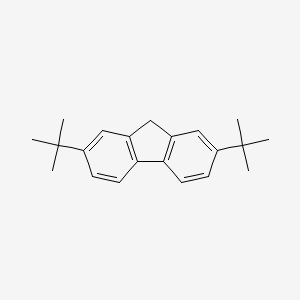

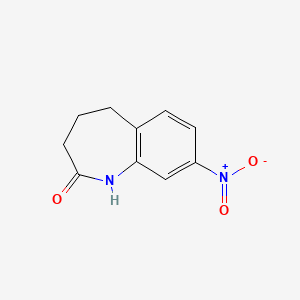

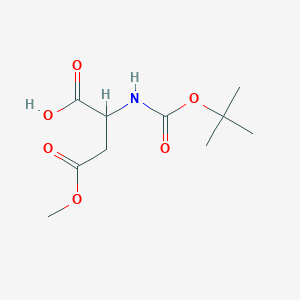

The compound is a derivative of benzaldehyde, which is an aromatic aldehyde. It has a nitro group (-NO2) at the 5th position and a dimethylamino group (-N(CH3)2) at the 2nd position on the benzene ring .

Synthesis Analysis

While specific synthesis methods for “2-(Dimethylamino)-5-nitrobenzaldehyde” are not available, similar compounds such as 2-dimethylaminoethyl methacrylate have been synthesized through free radical graft polymerization .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a nitro group (-NO2) at the 5th position and a dimethylamino group (-N(CH3)2) at the 2nd position .科学的研究の応用

Antimicrobial and Anticancer Activity

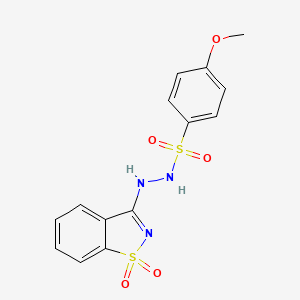

Research into 2-(Dimethylamino)-5-nitrobenzaldehyde and its derivatives has explored their potential in antimicrobial and anticancer applications. Metallation of imines derived from the reaction of o-aminothiophenol with N,N-dimethylaminobenzaldehyde showed significant antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. Furthermore, some compounds exhibited in vitro anticancer activity toward breast cancer, highlighting the potential of these compounds in medical applications (El-Sawi & Sayed, 2013).

Photochemistry

2-Nitrobenzaldehyde, closely related to 2-(Dimethylamino)-5-nitrobenzaldehyde, has been utilized as a chemical actinometer for solution and ice photochemistry. Its properties, including light absorbance and photochemical behavior in solution (water and acetonitrile) and on water ice, have been extensively studied. These findings support the use of 2-nitrobenzaldehyde as a reliable actinometer for studying photochemical processes, with applications extending from laboratory research to environmental monitoring (Galbavy, Ram, & Anastasio, 2010).

Organocatalysis

The compound and its derivatives have also been investigated for their role in organocatalysis. Studies on inherently chiral calix[4]arene-based bifunctional organocatalysts, which include derivatives of 2-(Dimethylamino)-5-nitrobenzaldehyde, have demonstrated their efficacy in promoting enantioselective aldol reactions. These reactions are crucial in the synthesis of chiral molecules, which have wide applications in pharmaceuticals and fine chemicals (Xu, Li, Chen, & Huang, 2008).

Antibacterial Properties

The antibacterial properties of hydrazone compounds derived from 4-dimethylaminobenzohydrazide and 2-(Dimethylamino)-5-nitrobenzaldehyde have been explored. These studies reveal the potential of such compounds as effective antibacterial materials, indicating their significance in developing new antimicrobial agents (He & Xue, 2021).

Antimicrobial and Biomolecular Interaction Properties

Further research has delved into nickel(II) complexes of Schiff base ligands derived from 2-(Dimethylamino)-5-nitrobenzaldehyde, showcasing their structural, electrochemical, biomolecular interaction, and antimicrobial properties. These complexes exhibit significant antimicrobial activity and offer insights into the molecular mechanisms underlying these interactions, suggesting their application in biomedicine and materials science (Jayamani et al., 2018).

特性

IUPAC Name |

2-(dimethylamino)-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)9-4-3-8(11(13)14)5-7(9)6-12/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBISLQQKJKDSRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401285 |

Source

|

| Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-5-nitrobenzaldehyde | |

CAS RN |

34601-40-6 |

Source

|

| Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)